4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-18-19(22)15(21(27)24-16-10-6-7-11-17(16)28-2)12-23-20(18)26(25-13)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLGPXJDFKTWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid with 2-methoxyaniline. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane. The resulting product can be purified through recrystallization or column chromatography .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, leading to modulation of various signaling pathways involved in cell proliferation and apoptosis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, it has been tested against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These values suggest that the compound has promising activity against these cancer types .
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes them potential candidates for treating inflammatory diseases .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives, including our compound of interest:
- Study on MCF7 Cell Line : A study demonstrated that the compound significantly inhibited the growth of MCF7 cells with an IC50 value of 3.79 µM. This suggests a strong potential for therapeutic application in breast cancer treatment .
- Evaluation Against Lung Cancer : In another research effort, the compound was tested against NCI-H460 lung cancer cells, showing an IC50 value of 42.30 µM. This indicates moderate effectiveness but highlights the need for further optimization to enhance potency .
- Anti-inflammatory Properties : A review article discussed various pyrazole derivatives exhibiting anti-inflammatory activities through inhibition of COX enzymes, suggesting that this compound might also contribute to such effects based on its structural characteristics .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. Specifically, compounds featuring this scaffold have shown promising results against various cancer cell lines. For instance:
- Cell Cycle Arrest and Apoptosis : Research indicates that derivatives of pyrazolo[3,4-b]pyridine can induce cell cycle arrest and apoptosis in cancer cells such as MCF7 (breast cancer) and HCT-116 (colon cancer) cell lines. The presence of specific substituents on the phenyl and pyridine moieties enhances their anticancer efficacy .
- Selectivity : Some compounds have demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, which is crucial for reducing side effects during cancer treatment .
Antimicrobial Activity
The pyrazolo[3,4-b]pyridine structure has been explored for its antimicrobial properties. Notably:
- Inhibition of Mycobacterium tuberculosis : A study focused on the design and synthesis of pyrazolo[3,4-b]pyridines as potential lead candidates against Mycobacterium tuberculosis. These compounds were evaluated for their ability to inhibit bacterial growth, suggesting a pathway for developing new antitubercular drugs .
Anti-inflammatory Effects
Compounds derived from the pyrazolo[3,4-b]pyridine framework have also been investigated for their anti-inflammatory properties:
- Phosphodiesterase Inhibition : Certain derivatives act as selective phosphodiesterase 4 inhibitors, which are important in modulating inflammatory responses in immune cells . This mechanism can potentially lead to treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD).
Neurological Applications
The potential of pyrazolo[3,4-b]pyridines extends to neurological disorders:
- Alzheimer's Disease : Some derivatives have been reported to exhibit activity against targets associated with Alzheimer's disease, such as glycogen synthase kinase-3 (GSK-3). This suggests their role in neuroprotection and cognitive enhancement .
Synthetic Pathways and Structure-Activity Relationships
Understanding the synthesis and modification of 4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is crucial for optimizing its biological activity:
| Synthetic Method | Key Steps | Outcome |
|---|---|---|
| Cyclocondensation | Reaction of ethyl acetoacetate with phenyl hydrazine | Formation of pyrazolone derivative |
| Vilsmeier-Haack Reaction | Chloroformylation of pyrazolone | Synthesis of chlorinated derivatives |
| Functionalization | Introduction of substituents on the phenyl ring | Enhanced biological activity |
Chemical Reactions Analysis
Nucleophilic Substitution at C4
The chloro group at position 4 serves as a prime site for nucleophilic substitution due to its electron-withdrawing effect and steric accessibility. Common reactions include:
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Ammonolysis : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in ethanol under reflux to yield 4-amino derivatives.
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Alkoxylation : Substitution with alkoxides (e.g., sodium methoxide) in DMF at 80°C produces 4-alkoxy analogues .
Example Reaction:
Reaction yields range from 65–85% depending on nucleophilicity and steric hindrance.
Hydrolysis of the Carboxamide Group
The C5 carboxamide undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Heating with HCl (6M) at 100°C converts the carboxamide to a carboxylic acid .
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Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C yields the carboxylate salt .
Applications :
-
The carboxylic acid intermediate is used to synthesize esters or amides via coupling reagents (e.g., DCC) .
Functionalization of the Methoxyphenyl Substituent
The 2-methoxyphenyl group participates in electrophilic aromatic substitution (EAS):
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Demethylation : BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, forming a phenol derivative .
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Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group .
Thermodynamic Stability :
-
The methoxy group’s electron-donating effect stabilizes the aromatic ring, reducing reaction rates compared to unsubstituted phenyl groups .
Catalytic Hydrogenation
The pyrazolo[3,4-b]pyridine core undergoes hydrogenation under high-pressure H₂ (3–5 atm) with Pd/C or Raney Ni catalysts:
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Reduction of Pyridine Ring : Forms partially saturated derivatives (e.g., 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridines) .
Reaction Conditions :
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| 10% Pd/C | EtOAc | 50°C | 75% |
| Raney Ni | MeOH | 25°C | 62% |
Cross-Coupling Reactions
The chloro group enables palladium-catalyzed cross-coupling:
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Suzuki–Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives .
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Buchwald–Hartwig : Forms C–N bonds with amines (e.g., morpholine) using Xantphos as a ligand .
Key Optimization Parameters :
Photochemical and Thermal Stability
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Photodegradation : UV light (254 nm) induces cleavage of the carboxamide group, forming a primary amine.
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Thermal Rearrangement : Heating above 150°C in DMSO leads to ring contraction/expansion side products.
Degradation Pathways :
Biological Derivatization
The carboxamide group is modified to enhance pharmacological properties:
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Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) yields imine derivatives .
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Mannich Reaction : Introduces aminomethyl groups using formaldehyde and secondary amines .
Example :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects :
- Biological Activity :
Q & A
Basic Research Question
- Spectroscopy :
- X-ray crystallography : Critical for resolving ambiguities in stereochemistry. and provide monoclinic crystal data (space group P21/c) with bond lengths and angles for analogous pyrazole derivatives, enabling comparison .
How can researchers resolve contradictions in spectral or biological activity data?
Advanced Research Question
- Cross-validation : Combine NMR, X-ray, and computational modeling (e.g., DFT) to confirm structural assignments. For example, crystallographic data in (β = 96.689°, a = 8.8731 Å) can resolve discrepancies in NOESY or COSY correlations .
- Biological reassessment : Reproduce assays under standardized conditions (e.g., enzyme inhibition protocols in ) to rule out experimental variability .
What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
Advanced Research Question
- Substituent modification : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to assess electronic effects on bioactivity .
- Scaffold hopping : Introduce heterocycles (e.g., pyrimidine in ) to evaluate ring size impact on target binding .
- Pharmacophore modeling : Use software like Schrödinger Suite to map interactions, as demonstrated in for agrochemical analogs .
What computational methods are recommended for predicting binding affinity and pharmacokinetics?
Advanced Research Question
- Molecular docking : Tools like AutoDock Vina can model interactions with targets (e.g., kinases or GPCRs) using crystal structures from as templates .
- ADMET prediction : SwissADME or pkCSM can estimate solubility (LogP) and metabolic stability, critical for optimizing the 2-methoxyphenyl group’s bioavailability .
How can researchers address solubility challenges in formulation studies?
Basic Research Question
- Salt formation : Convert the carboxamide to a hydrochloride salt, as shown in for related pyrazolo-pyridines .
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility, guided by Hansen solubility parameters .
What mechanistic studies are needed to elucidate its mode of action in biological systems?
Advanced Research Question
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or cytochrome P450 isoforms using fluorescence-based protocols .
- Binding kinetics : Surface plasmon resonance (SPR) or ITC to quantify affinity (Kd) and stoichiometry .
How should researchers validate purity and stability under storage conditions?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
